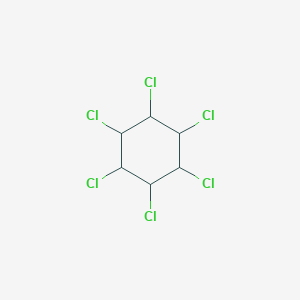

Hexachlorocyclohexane

C6H6Cl6

ClCH(CHCl)4CHCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H6Cl6

ClCH(CHCl)4CHCl

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water

Soluble in 100% alcohol, chloroform, ether

SOL IN ETHYL ALCOHOL & ETHYL ETHER

Practically insoluble in water.

Soluble in benzene and chloroform.

Solubility in water: very poo

Synonyms

Canonical SMILES

Environmental Monitoring and Remediation:

- Detection and Quantification: Researchers continue to develop and improve methods for detecting and quantifying lindane in the environment, including water, soil, and food. This helps assess the extent of lindane contamination and monitor its persistence in various ecosystems. [Source: Rapid and Sensitive Quantification of the Pesticide Lindane by Polymer Modified Electrochemical Sensor - PMC - NCBI, ]

- Biodegradation: Research explores the potential of microorganisms to degrade lindane into non-toxic metabolites. This could offer environmentally friendly methods for remediating contaminated sites. [Source: Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System - PMC - NCBI, ]

Health effects:

- Toxicological Studies: Researchers continue to investigate the toxicological effects of lindane exposure on various organisms, including humans and wildlife. This research helps to understand the mechanisms of lindane toxicity and identify potential health risks associated with exposure.

- Potential Carcinogenicity: Some research explores the potential carcinogenic effects of lindane, although the World Health Organization (WHO) has already classified it as a Group 1 carcinogen. [Source: Lindane (Gamma-Hexachlorocyclohexane) - Environmental Protection Agency, ]

Additional Information:

- The Stockholm Convention on Persistent Organic Pollutants (POPs) lists lindane as a POP due to its persistence, bioaccumulation, and potential for long-range transport. [Source: Stockholm Convention - Persistent Organic Pollutants (POPs), ]

- The EPA and other regulatory agencies have banned or restricted the use of lindane in many countries due to its severe health and environmental impacts. [Source: Lindane (Gamma-Hexachlorocyclohexane) - Environmental Protection Agency, ]

Hexachlorocyclohexane is a polyhalogenated organic compound with the molecular formula . It consists of a six-carbon cyclohexane ring where each carbon atom is substituted with chlorine atoms. The compound has several stereoisomers, including alpha-hexachlorocyclohexane, beta-hexachlorocyclohexane, gamma-hexachlorocyclohexane (commonly known as lindane), and delta-hexachlorocyclohexane. Each isomer exhibits different chemical properties and biological activities, with gamma-hexachlorocyclohexane being the most insecticidal form .

Lindane acts as a neurotoxin in insects and mites. It disrupts the function of the neurotransmitter gamma-aminobutyric acid (GABA) by interacting with the GABAA receptor-chloride channel complex []. This disrupts nerve impulses, leading to paralysis and death of the target organism.

Physical and Chemical Properties

- Molecular Formula: C₆H₆Cl₆ []

- Molecular Weight: 290.83 g/mol []

- Physical State: White crystalline solid []

- Melting Point: 112-114 °C []

- Boiling Point: Decomposes at ~180 °C []

- Solubility: Low in water (9 parts per million) [], more soluble in organic solvents like fats and oils [].

- Vapor Pressure: 9.4 × 10-3 mm Hg at 20 °C []

- Stability: Relatively stable under normal storage conditions but decomposes under heat, light, and certain chemicals [].

Lindane is a hazardous compound with several safety concerns:

- Toxicity: Lindane is moderately to highly toxic to humans through inhalation, ingestion, or skin contact []. Exposure can cause dizziness, headaches, tremors, seizures, and in severe cases, death [].

- Environmental Persistence: Lindane is persistent in the environment, accumulating in soil, water, and the fatty tissues of animals. This raises concerns about bioaccumulation and potential impacts on wildlife [].

- Carcinogenic Potential: The International Agency for Research on Cancer (IARC) classifies Lindane as a possible human carcinogen [].

The synthesis of hexachlorocyclohexane can occur through two primary methods: electrophilic aromatic substitution and radical addition.

- Electrophilic Aromatic Substitution: Chlorination of benzene in the presence of catalysts such as iron(III) chloride leads to chlorobenzene. Further chlorination can yield hexachlorocyclohexane:

- Radical Addition: In this method, chlorine reacts with benzene under conditions that generate free radicals (e.g., UV light), leading to the formation of multiple chlorinated products .

Hexachlorocyclohexane is known for its toxicity and potential health risks. The gamma isomer (lindane) acts as a potent insecticide but is also associated with various adverse effects on human health, including neurotoxicity and carcinogenicity. Exposure can lead to symptoms such as dizziness, headaches, and blood disorders . The compound's persistence in the environment raises concerns about bioaccumulation and long-term ecological impacts .

Hexachlorocyclohexane can be synthesized through:

- Photochlorination: Chlorine reacts with benzene in the presence of UV light.

- Direct Chlorination: Involves the use of chlorine gas at elevated temperatures without oxygen.

Both methods yield a mixture of isomers, which can be separated using solvents like acetic acid or methanol to isolate the desired gamma isomer .

Studies have shown that hexachlorocyclohexane interacts with various biological systems, influencing oxidative stress pathways and inflammatory responses. It has been found to induce liver toxicity and affect metabolic processes in exposed organisms . Research indicates that exposure routes include dermal contact, ingestion through contaminated food or water, and inhalation of vapors .

Hexachlorocyclohexane shares chemical characteristics with several other organochlorine compounds. Below are comparisons highlighting its uniqueness:

| Compound Name | Molecular Formula | Notable Properties |

|---|---|---|

| Dichloro-Diphenyl-Trichloroethane (DDT) | Widely used insecticide; persistent environmental pollutant | |

| Chlordane | Effective against termites; banned in many countries due to toxicity | |

| Endosulfan | Used as an insecticide; known for endocrine disruption effects |

Uniqueness of Hexachlorocyclohexane:

- It possesses multiple isomers with varying biological activities.

- Gamma-hexachlorocyclohexane (lindane) is particularly noted for its high insecticidal potency compared to other organochlorines.

- Its synthesis method allows for a diverse range of products depending on reaction conditions.

Physical Description

WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR.

Color/Form

White crystalline powder

White-colored powder

Colorless, sand-like powder

Grayish or brownish amorphous solid /crude product/

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

614 °F at 760 mm Hg Decomposes (EPA, 1998)

323.4 °C

311 °C

550 °F at 760 mm Hg /287.78 °C/

323 °C

288 °C

at 0.07Pa: 60 °C

614°F

Flash Point

Heavy Atom Count

Vapor Density

Density

1.9 g/cm³

LogP

3.72 (LogP)

log Kow = 3.72

log Kow = 3.8

log Kow = 3.78

log Kow = 4.14

3.61 - 3.72

3.8

Odor

Characteristic musty odor /crude product/

Decomposition

When heated to decomposition it emits highly toxic fumes of phosgene, HCl.

Melting Point

MP: 113 °C

The different isomers differ widely in their melting points.

UNII

YV2D256Z3N

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H362: May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Drug Indication

Therapeutic Uses

Pharmacology

Lindane is the gamma-isomer of benzene hexachloride, a colorless to white colored, synthetic, crystalline solid with a slight musty odor that emits toxic fumes of hydrochloric acid and other chlorinated compounds when heated to decomposition. Lindane is used as an insecticide for hardwood logs, lumber, and crops. Lindane also has topical pediculicide and scabicide activities probably due to its neurotoxic effects. Inhalation exposure to this substance causes severe irritation of the nose and throat, causes anemia, and affects the liver, nervous, cardiovascular, and immune system. Lindane is reasonably anticipated to be a human carcinogen.

ATC Code

P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents

P03A - Ectoparasiticides, incl. scabicides

P03AB - Chlorine containing products

P03AB02 - Lindane

Mechanism of Action

Vapor Pressure

VP: Approx 0.5 mm Hg at 60 °C

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

319-86-8

608-73-1

58-89-9

319-84-6

6108-10-7

6108-11-8

6108-12-9

6108-13-0

Absorption Distribution and Excretion

BHC is absorbed through all portals including the intact skin. ... In rats given BHC by mouth ... 80% /was/ absorbed when given as a solution in olive oil but only 6% absorbed when given as aqueous suspension. Highest concn were found in adipose tissue and lowest in blood and muscle. Peak values were reached in 2-5 days. By 2 wk after ip admin, 34% of dose was recovered in feces mostly unchanged and only 5% in urine.

Trace amt of HCH have been detected in human milk and blood, and transplacental passage of HCH has been established.

/MILK/ Concentrations of < / = 4 ppm of BHC have been found in the milk of ewes after they were dipped with Entomoxan (0.5% BHC).

For more Absorption, Distribution and Excretion (Complete) data for Hexachlorocyclohexanes (14 total), please visit the HSDB record page.

Metabolism Metabolites

Mammalian biotransformation of BHC isomers involves formation of chlorophenols (trichlorophenol, tetrachlorophenol and pentachlorophenol), which are excreted free and as conjugates of sulfuric and glucuronic acids.

The primary urinary metabolites are chlorophenols and 1,1,4-trichlorocyclohexane-4,5-epoxide. The conversion occurs mainly by the action of hepatic enzymes.

...The urine of occupationally exposed workers (apparently to technical-grade HCH in manufacturing processes), /was analyzed and found to contain/, apart from alpha-, beta-, gamma-, and delta-HCH, traces of hexa- and pentachlorobenzene, gamma- and delta-pentachlorocyclohexane, pentachlorophenol, 2,3,4,5-, 2,3,4,6-, and 2,3,5,6-tetrachlorophenol, and several trichlorophenols, as well as the glucuronides of several of these metabolites. The pentachlorocyclohexenes, tetrachlorophenol, hexachlorobenzene, and pentachlorophenol were also identified in the blood.

Hexachlorocyclohexane is absorbed through the skin, lungs, and intestines, then distributed mainly to the adipose tissue but also to the brain, kidney, muscle, and blood. Metabolism occurs via dechlorination, dehydrogenation, dehydrochlorination, and hydroxylation by hepatic cytochrome P-450 enzymes. The main metabolites are polychlorophenols and 1,2,4-trichlorocyclohexane-4,5-epoxide, which are excreted in the urine. (L108). Other metabolites include 2-chlorophenol, 0-chlorophenol, chlorocyclohexane, chlorocyclohexanol. Half Life: 18 hours

Hexachlorocyclohexane is absorbed through the skin, lungs, and intestines, then distributed mainly to the adipose tissue but also to the brain, kidney, muscle, and blood. Metabolism occurs via dechlorination, dehydrogenation, dehydrochlorination, and hydroxylation by hepatic cytochrome P-450 enzymes. The main metabolites are polychlorophenols and 1,2,4-trichlorocyclohexane-4,5-epoxide, which are excreted in the urine. (L108)

Wikipedia

FDA Medication Guides

Drug Warnings

Alopecia, dermatitis, pruritus, and urticaria have been reported in patients using lindane shampoo or lotion.

In patients with scabies or pediculosis, pruritus (caused by an acquired sensitivity to the ectoparasites and their products) frequently persists for one to several weeks following treatment with the drug; this reaction does not indicate treatment failure and is not an indication for further treatment. Oral antihistamines and/or topical corticosteroids may be used to help relieve pruritus.

Aplastic anemia has been reported with prolonged administration of lindane lotion. Inhalation of lindane vapors may produce headache, nausea, vomiting, and irritation of eyes, nose, and throat.

For more Drug Warnings (Complete) data for Lindane (17 total), please visit the HSDB record page.

Biological Half Life

31.08 Days

Half-life: Children: 17-22 hours

The elimination half-life of lindane is 21 hours in adults.

The half-life of lindane in blood is approximately 18 hours.

... We present a case of a massive suicidal ingestion of lindane in which the patient survived the ingestion, though he did expire shortly thereafter from an unrelated cause pre-discharge. Pharmacokinetic analysis of serum lindane concentrations was performed with Phoenix WinNONLIN. The estimated distribution half-life for lindane was 10.3 hr, and the terminal half-life was 162.9 hr ... .

For more Biological Half-Life (Complete) data for Lindane (6 total), please visit the HSDB record page.

The half-life for the clearance of alpha-HCH from depot fat was found to be 6.9 days in female rats and 1.6 days in male rats. ...After a single oral dose of 200 mg/kg body weight /to Wistar rats/, the approximate half-life in females for the elimination from brain was 6 days.

... After administration of a single oral dose of 200 mg/kg bw /beta-HCH to Wistar rats/; the approximate half-life for elimination from the brain was 20 days in females.

...The absorption of beta-HCH from the gastrointestinal tract in mice was 80-95%, most of this being accumulated in adipose tissue. The elimination followed a 2-stage mechanism, the half-life for the first stage being 2.5 days and that for the second stage being 18 days. The half-life for clearance from blood in rats (sex not specified) was 1 month, and the half-life for clearance from fat was 14 days in male rats and 28 days in female rats. ...A half-life for clearance from "internal organs" of 22 days in female rats /was reported/. A half-life of 20 days for the clearance from the brain of female rats was reported. In cows the half-life for clearance from fat was 4.2-22.0 weeks. The elimination in humans was slow after continuous exposure ceased, the concentration in fatty tissues decreasing only slightly over several years.

Use Classification

Hazard Classes and Categories -> Carcinogens

Cosmetics -> Skin conditioning; Hair conditioning

INSECTICIDES

Methods of Manufacturing

Prepared by the chlorination of benzene in the presence of sunlight.

Lindane can be prepared from benzene and chlorine by photochlorination. The resulting benzene hexachloride consists of isomers of which only the gamma-isomer (lindane) is desired, and is obtained by treatment of the reaction mixture with methanol or acetic acid, in which only the alpha and beta isomers dissolve readily.

Technical benzene hexachloride is produced by either batch or continuous methods at 15-25 °C in glass reactors.

General Manufacturing Information

Cyclohexane, 1,2,3,4,5,6-hexachloro-, (1.alpha.,2.beta.,3.alpha.,4.beta.,5.alpha.,6.beta.)-: ACTIVE

Cyclohexane, 1,2,3,4,5,6-hexachloro-, (1.alpha.,2.alpha.,3.alpha.,4.beta.,5.beta.,6.beta.)-: INACTIVE

BHC no longer produced or sold for domestic /USA/ use per EPA regulations.

Method of purification: Fractional crystallization. The technical grade may run 10-15% gamma isomer but can be brought up to 99% (lindane).

Registration Notes: USA: No longer produced or sold for domestic use.

The WHO Recommended Classification of Pesticides by Hazard identifies HCH (technical grade) as Class II: moderately hazardous; Main Use: insecticide. /According to the Rotterdam Convention, export of a chemical can only take place with the prior informed consent of the importing Party. The Prior Informed Consent (PIC) procedure is a means for formally obtaining and disseminating the decisions of importing countries as to whether they wish to receive future shipments of a certain chemical and for ensuring compliance to these decisions by exporting countries. The aim is to promote a shared responsibility between exporting and importing countries in protecting human health and the environment from the harmful effects of such chemicals. ... The Rotterdam Convention (which entered into force on 24 February 2004) built on the voluntary PIC procedure which was initiated by UNEP and FAO in 1989.... The use and production of ... HCH is prohibited or severely restricted by the Stockholm convention on persistent organic pollutants, which entered into force on 17 May, 2004./

For more General Manufacturing Information (Complete) data for Hexachlorocyclohexanes (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

Infrared spectrophotometric method applicable to products formulated with technical BHC.

Isomers of hexachlorocyclohexane were estimated by GC/MS/selected ion monitoring with authentic deuterated isomers as internal standards. From recovery experiments, satisfactory results were obtained, and total hexachlorocyclohexane levels in 19 field soil samples ranged from non-detected to 0.169 ppm.

Hexachlorocyclohexane was detected in air by dechlorination and application of the microdiffusion and spectrophotometric method.

For more Analytic Laboratory Methods (Complete) data for Hexachlorocyclohexanes (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

... Xylene, used as solvent in commercial sheep-dip concentrate, enhances the toxicity of HCH.

The action of hexachlorocyclohexane and chlorpropham alone and in combination was observed in male albino rats. The animals were given daily oral doses of hexachlorocyclohexane at 60 mg/kg/day, chlorpropham at 50 mg/kg/day, or hexachlorocyclohexane at 60 mg/kg/day plus chlorpropham at 50 mg/kg/day for 30 days. No significant clinical symptoms of toxicity or death were noted in animals exposed to either of the chemicals alone or together for the 30 day period at these dose levels. The liver showed a significant weight increase after the combined treatment and after treatment with hexachlorocyclohexane. Treatment with chlorpropham alone caused a decrease in liver weight. HCH alone caused a decrease in aspartate-aminotransferase activity of the liver, but no such changes were noted with other treatments. The activity of liver alanine-aminotransferase was lowered significantly after chlorpropham treatment, while the enzyme activity increased substantially after hexachlorocyclohexane plus chlorpropham treatments. The activity of alkaline-phosphatase in liver and serum revealed a consistently significant rise after all treatments. The activity of lactate dehydrogenase recorded a marked decrease after chlorpropham and hexachlorocyclohexane alone, but not with their combination. No significant morphological changes were noted in the vital organs following any of the treatments, nor was there any change in the level of hemoglobin or red and white blood cell counts in the different treatment groups.

Repeated dermal application of hexachlorocyclohexane (100 mg/kg/day) or methyl parathion (2 mg/kg/day) individually or in combination for 7, 15 and 30 days produced pathomorphological changes in skin, liver, kidney and brain of female rats along with significant enzymatic alterations in the activity of transaminase, alkaline phosphatase lactic dehydrogenase and acetylcholinesterase. The two insecticides in combination though produced severe toxicity on day 30 than at other periods, the changes were not suggestive of any additive or potentiation effect at the test doses.

For more Interactions (Complete) data for Hexachlorocyclohexanes (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable toward moderate heat but decomposed by alkaline substances.

Stable to light, heat, air, carbon dioxide and strong acids.

Dates

Strong M, Johnstone P: Interventions for treating scabies. Cochrane Database Syst Rev. 2007 Jul 18;(3):CD000320. [PMID:17636630]